molecular formula C12H12N4O3 B8349849 Methyl 4-[(2,6-diaminopyrimidin-4-yl)oxy]benzoate CAS No. 877874-65-2

Methyl 4-[(2,6-diaminopyrimidin-4-yl)oxy]benzoate

Cat. No. B8349849
M. Wt: 260.25 g/mol
InChI Key: DOTVHEVSCNWOKZ-UHFFFAOYSA-N
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Patent
US08372971B2

Procedure details

Methyl 4-[(2,6-diaminopyrimidin-4-yl)oxy]benzoate (2.74 g, 10.52 mmol) was suspended in ca. 180 mL of anhydrous methanol and anhydrous hydrazine (1.021 g, 1.0 mL, 31.85 mmol, 3.03 eq) was added to this suspension. The reaction mixture was refluxed for 3 hours, then MeOH was very slowly distilled off till the total volume reached ca. 30 mL. This solution was allowed to stand at ambient temperature for 48 hrs. A white precipitate slowly crystallized out. It was collected, washed with 40 mL of EtOAc, 40 mL of anhydrous Et2O and dried in vacuo to give the title product as a fine white powder (2.02 g). Yield 73.7%.
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Three
Yield
73.7%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([O:8][C:9]2[CH:18]=[CH:17][C:12]([C:13](OC)=[O:14])=[CH:11][CH:10]=2)[CH:5]=[C:4]([NH2:19])[N:3]=1.[NH2:20][NH2:21]>CO>[NH2:1][C:2]1[N:7]=[C:6]([O:8][C:9]2[CH:18]=[CH:17][C:12]([C:13]([NH:20][NH2:21])=[O:14])=[CH:11][CH:10]=2)[CH:5]=[C:4]([NH2:19])[N:3]=1

Inputs

Step One
Name
Quantity
2.74 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)OC1=CC=C(C(=O)OC)C=C1)N
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
NN
Step Three
Name
Quantity
180 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
MeOH was very slowly distilled off till the total volume
CUSTOM
Type
CUSTOM
Details
A white precipitate slowly crystallized out
CUSTOM
Type
CUSTOM
Details
It was collected
WASH
Type
WASH
Details
washed with 40 mL of EtOAc, 40 mL of anhydrous Et2O
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
NC1=NC(=CC(=N1)OC1=CC=C(C(=O)NN)C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.02 g
YIELD: PERCENTYIELD 73.7%
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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